3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the cyclization of anthranilic acid derivatives with carbonyl compounds under acidic conditions. The morpholine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfanylidene group to sulfinyl or sulfonyl derivatives.
Reduction: : Reduction of the quinazolinone core to produce dihydroquinazolinones.
Substitution: : Replacement of the morpholine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfinyl or sulfonyl derivatives.
Reduction: : Production of dihydroquinazolinones.
Substitution: : Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinazolinone derivatives
Biology
Biologically, 3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one has shown potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory properties suggest it could be used to treat conditions such as arthritis and other inflammatory diseases.
Industry
In the industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a valuable building block for the creation of new compounds.
Mechanism of Action
The mechanism by which 3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: : These compounds share the quinazolinone core but differ in their substituents and functional groups.
Morpholine derivatives: : Compounds containing the morpholine moiety but lacking the quinazolinone structure.
Uniqueness
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of the quinazolinone core and the morpholine group. This combination provides a balance of reactivity and biological activity that is not found in other similar compounds.
Properties
IUPAC Name |
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(18-8-10-22-11-9-18)6-3-7-19-15(21)12-4-1-2-5-13(12)17-16(19)23/h1-2,4-5H,3,6-11H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBXVHVSCESAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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